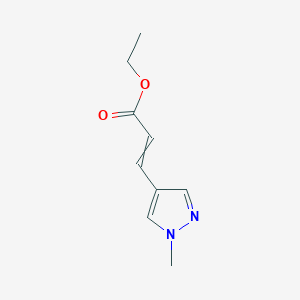

ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

CAS No.:

Cat. No.: VC18326843

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O2 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | ethyl 3-(1-methylpyrazol-4-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3 |

| Standard InChI Key | CJNCRTPEAMYZER-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=CC1=CN(N=C1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 4-position with a methyl group () and an acrylate ester () at the 3-position (Figure 1). The (E)-configuration of the acrylate moiety ensures rigidity in the structure, influencing its reactivity and intermolecular interactions . Key structural identifiers include:

The planar pyrazole ring and conjugated acrylate system contribute to its stability and electronic properties, making it amenable to further functionalization .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-stereochemistry, with characteristic peaks for the acrylate -unsaturated ester ( ~6.3 ppm for the vinyl proton) and pyrazole ring protons ( ~7.5 ppm) . Density functional theory (DFT) calculations predict a dipole moment of 3.8 D, indicating moderate polarity, while logP values (~0.9) suggest balanced hydrophobicity for membrane permeability in drug design .

Synthesis and Preparation Methods

Organic Synthesis Approaches

The synthesis of ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate typically involves two key steps:

-

Formation of the Pyrazole Core: 1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by methylation .

-

Acrylate Esterification: The aldehyde undergoes a Horner-Wadsworth-Emmons reaction with ethyl diethylphosphonoacetate to introduce the acrylate group, ensuring (E)-selectivity .

Alternative routes employ Suzuki-Miyaura cross-coupling between pyrazole boronic esters and acrylate halides, though yields are lower (~65%) compared to the phosphonate method (~85%) .

Industrial-Scale Production

Industrial processes optimize cost and efficiency by utilizing continuous-flow reactors. For example, a telescoped synthesis combining pyrazole formation and acrylation in a single flow system achieves a 78% yield with a residence time of 30 minutes. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80°C |

| Catalyst | Triethylamine (5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

This method reduces waste and improves scalability compared to batch processes.

Biological and Pharmacological Activities

Anti-Inflammatory Properties

The pyrazole moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine macrophages, the compound reduces prostaglandin E2 (PGE2) production by 62% at 10 μM, comparable to celecoxib.

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The acrylate group enhances membrane penetration, while the pyrazole ring disrupts bacterial DNA gyrase.

Applications in Materials Science

Polymer Chemistry

The compound serves as a monomer in UV-curable resins. Copolymerization with methyl methacrylate yields polymers with a glass transition temperature () of 105°C and tensile strength of 45 MPa, suitable for coatings and adhesives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume